Sorafenib-d4

Description

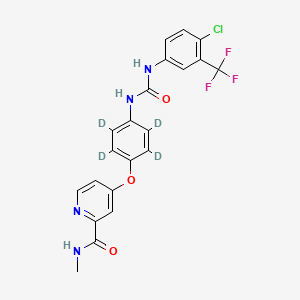

Structure

3D Structure

Properties

Molecular Formula |

C21H16ClF3N4O3 |

|---|---|

Molecular Weight |

468.8 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D |

InChI Key |

MLDQJTXFUGDVEO-KDWOUJHVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=NC=C3)C(=O)NC)[2H] |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Sorafenib-d4: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Sorafenib-d4, a deuterated analog of the multi-kinase inhibitor Sorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Sorafenib, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This labeling is a valuable tool in pharmacokinetic and metabolic studies. The fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-d4)-N-methylpicolinamide | [1] |

| CAS Number | 1207560-07-3 | [1] |

| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃ | [1][2] |

| Molecular Weight | 468.85 g/mol | [1][2] |

| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide | [2] |

| Synonyms | Sorafenib (D4), Bay 43-9006 (D4) | |

| Storage Temperature | -20°C | |

| Purity | >95% (HPLC) |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound follows a multi-step pathway, analogous to the synthesis of Sorafenib, with the key difference being the introduction of a deuterated starting material. The following protocol is a composite of established synthetic routes for Sorafenib and its derivatives.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

The synthesis initiates with the conversion of picolinic acid to its acid chloride, which is then amidated.

-

Reaction: Picolinic acid is reacted with thionyl chloride (SOCl₂) to form 4-chloropicolinoyl chloride. This intermediate is subsequently reacted with methylamine to yield 4-chloro-N-methylpicolinamide.

-

Reagents and Conditions:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Methylamine (40% aqueous solution)

-

Tetrahydrofuran (THF)

-

Reaction is typically carried out at room temperature for 3 hours.

-

Step 2: Etherification with 4-Aminophenol-d4

The chlorinated picolinamide is then coupled with deuterated 4-aminophenol.

-

Reaction: 4-Chloro-N-methylpicolinamide is reacted with 4-aminophenol-d4 in the presence of a strong base to form 4-(4-aminophenoxy-d4)-N-methylpicolinamide.

-

Reagents and Conditions:

-

4-Chloro-N-methylpicolinamide

-

4-Aminophenol-d4

-

Potassium tert-butoxide (t-BuOK)

-

Dimethylformamide (DMF)

-

The reaction is heated to 100°C.

-

Step 3: Urea Formation

The final step involves the formation of the urea linkage to complete the this compound molecule.

-

Reaction: 4-(4-aminophenoxy-d4)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

-

Reagents and Conditions:

-

4-(4-aminophenoxy-d4)-N-methylpicolinamide

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Dichloromethane (CH₂Cl₂)

-

The reaction is carried out at 0°C.

-

Signaling Pathways Targeted by Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[3][4] The primary pathways inhibited are the RAF/MEK/ERK signaling cascade and the VEGFR/PDGFR signaling pathway.[4]

Caption: Sorafenib's mechanism of action.

Synthetic Workflow of this compound

The synthesis of this compound is a sequential process involving three key transformations. The following diagram illustrates the workflow from starting materials to the final product.

Caption: Synthetic pathway of this compound.

References

The Dual Role of Sorafenib: From Multi-Kinase Inhibitor to Analytical Gold Standard

A Technical Guide on the Mechanism of Action of Sorafenib and the Role of Sorafenib-d4 as an Internal Standard in Quantitative Analysis

For researchers, scientists, and drug development professionals, a precise understanding of a drug's mechanism of action and the analytical methods for its quantification are paramount. Sorafenib, a potent multi-kinase inhibitor, has become a cornerstone in the treatment of several cancers.[1][2] This guide provides an in-depth exploration of Sorafenib's molecular targets and signaling pathways. Furthermore, it delves into the critical role of its deuterated analog, this compound, as an internal standard in achieving accurate and reliable quantification in biological matrices—a crucial aspect of pharmacokinetic studies and therapeutic drug monitoring.

Sorafenib: A Dual-Pronged Attack on Cancer

Sorafenib exerts its anti-cancer effects through a dual mechanism of action: inhibiting tumor cell proliferation and blocking tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] It achieves this by targeting multiple protein kinases, including receptor tyrosine kinases (RTKs) on the cell surface and intracellular serine/threonine kinases.[1][3][4]

Inhibition of Tumor Cell Proliferation via the RAF/MEK/ERK Pathway

A key signaling cascade in many cancers is the RAF/MEK/ERK pathway, which plays a central role in cell division and differentiation.[2] Sorafenib is a potent inhibitor of RAF kinases, with greater selectivity for c-Raf over B-RAF.[1] By blocking RAF, Sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to a reduction in tumor cell proliferation.[5][6]

Anti-Angiogenic Effects through Receptor Tyrosine Kinase Inhibition

Sorafenib also targets several RTKs involved in angiogenesis.[2][7] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[3][7] The inhibition of these receptors disrupts the signaling pathways that promote the growth of new blood vessels, thereby cutting off the tumor's blood supply and hindering its growth and metastasis.[2] Other kinases targeted by Sorafenib include KIT and FLT-3.[2][3][4]

The Role of this compound as an Internal Standard

Accurate quantification of Sorafenib in biological matrices like plasma is crucial for pharmacokinetic analysis and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[8] To ensure the accuracy and reproducibility of LC-MS/MS assays, an internal standard is used. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte (Sorafenib) and the internal standard (this compound), while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[4] This co-elution and similar ionization behavior compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification.[1][4]

Experimental Protocol for Sorafenib Quantification using LC-MS/MS

The following is a representative experimental protocol for the quantification of Sorafenib in human plasma using this compound as an internal standard, compiled from published methods.

Materials and Reagents

-

Sorafenib reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (drug-free)

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 250 µL of a precipitation solution (e.g., acetonitrile:methanol 1:1, v/v) containing the internal standard (this compound) at a known concentration (e.g., 150 ng/mL).[7]

-

Vortex-mix the tube for 10 seconds.

-

Centrifuge at 10,000 rpm for 8 minutes at 4°C to pellet the precipitated proteins.[7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Waters X-Terra MS C18 (3.5 µm, 50 x 2.1 mm) or equivalent reversed-phase column.[7]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 65:35, v/v).[3][9]

-

Flow Rate: 0.3 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Injection Volume: 20 µL.[7]

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters (example):

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS methods for Sorafenib quantification yields excellent linearity, precision, and accuracy, as demonstrated in various studies. A summary of typical performance characteristics is presented below.

Table 1: Linearity of Sorafenib Quantification in Human Plasma

| Study Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| [3] | 5 - 2000 | > 0.99 |

| [10] | 50 - 8000 | ≥ 0.998 |

| [11] | 7 - 2000 | ≥ 0.999 |

| [12] | 50 - 10000 | Not specified |

Table 2: Precision and Accuracy of Sorafenib Quantification in Human Plasma

| Study Reference | Quality Control Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| [3] | 15, 150, 1500 | 1.19 - 4.53 | Not specified | -7.14 to -0.12 |

| [10] | Not specified | ≤ 7.2 | ≤ 7.2 | 89.4 to 108.8 |

| [11] | 20, 200, 1000 | < 10 | < 10 | -7.0 to 13.9 |

| [12] | Not specified | < 6.9 | < 6.9 | < 5.3 |

%CV: Percent Coefficient of Variation; %RE: Percent Relative Error

Conclusion

Sorafenib's efficacy as an anti-cancer therapeutic is rooted in its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. For the researchers and clinicians who study and utilize this drug, the ability to accurately measure its concentration in patients is of utmost importance. The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS, provides the necessary precision and accuracy for reliable pharmacokinetic analysis and therapeutic drug monitoring. This technical guide has outlined the core principles of both Sorafenib's mechanism of action and the analytical methodology for its quantification, providing a comprehensive resource for professionals in the field of drug development and clinical research.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]

- 9. wjbphs.com [wjbphs.com]

- 10. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Sorafenib-d4 certificate of analysis and purity

An In-Depth Technical Guide to the Certificate of Analysis and Purity of Sorafenib-d4

Introduction

This compound is the deuterium-labeled version of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] In research and drug development, isotopically labeled compounds like this compound are crucial as internal standards for quantitative bioanalytical assays, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its use ensures accuracy and precision in measuring the concentration of the unlabeled drug in biological matrices.[2] This guide provides a detailed overview of the typical data found on a Certificate of Analysis (CoA) for this compound and the experimental protocols used to verify its purity and identity.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA is a critical document that provides researchers with the necessary information to ensure the reliability of their experimental results.

Quantitative Data Summary

The following table summarizes the typical analytical data presented on a Certificate of Analysis for this compound.

| Analytical Test | Specification | Typical Results |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃ | Conforms |

| Molecular Weight | 468.9 g/mol | 468.9 g/mol [4] |

| Purity (by HPLC) | ≥98% | >98.00%[5] |

| Identity (by Mass Spec) | Conforms to structure | MH+: 469.0[2][3] |

| Identity (by ¹H NMR) | Conforms to structure | Conforms |

| Storage Temperature | -20°C | Recommended |

Experimental Protocols for Purity and Identity Confirmation

The purity and identity of this compound are established through a combination of rigorous analytical techniques. The methodologies for the most critical of these tests are detailed below.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. It separates the main compound from any potential impurities.

-

Objective: To quantify the purity of this compound by separating it from any related substances or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size), is commonly used.[6]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typical. For example, a common mobile phase consists of acetonitrile and water (often with an additive like 0.1% formic acid or an ammonium acetate buffer) in varying ratios, such as 65:35 (v/v).[3][6]

-

Elution Mode: Isocratic elution (constant mobile phase composition) is frequently employed for simplicity and reproducibility.[6]

-

Flow Rate: A typical flow rate is between 1.0 mL/min and 1.5 mL/min.[7][8]

-

Column Temperature: Analyses are often performed at ambient or slightly elevated temperatures (e.g., 30°C or 40°C).[8]

-

Detection Wavelength: Detection is commonly performed at the absorption maximum (λmax) of Sorafenib, which is approximately 265 nm.[6]

-

Injection Volume: A standard injection volume is 10 µL or 20 µL.[8][9]

-

-

Procedure:

-

A standard solution of this compound is prepared by accurately weighing the reference material and dissolving it in a suitable solvent (e.g., a mixture of the mobile phase components).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the peak corresponding to this compound is measured.

-

Purity is calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram, expressed as a percentage.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and molecular weight of this compound. It is often coupled with HPLC (LC-MS/MS) for enhanced specificity.

-

Objective: To verify the molecular weight of this compound and confirm its elemental composition.

-

Instrumentation: A mass spectrometer, often a triple quadrupole, with an electrospray ionization (ESI) source.

-

Method:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[2]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Ion: For this compound, the protonated molecular ion ([M+H]⁺) is expected at an m/z of approximately 469.0, which is 4 units higher than the unlabeled Sorafenib (m/z 465.1).[2] This mass shift confirms the presence of the four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the location of the deuterium labels.

-

Objective: To confirm the structural integrity of the molecule and ensure the deuterium atoms are in the correct positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

The this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆.

-

The ¹H NMR spectrum is acquired.

-

The spectrum is compared to that of unlabeled Sorafenib. The absence of signals in the regions where the deuterium atoms have replaced protons confirms the successful labeling. For this compound, the signals corresponding to the protons on the phenoxy ring are expected to be absent.[4][10]

-

Mandatory Visualizations

Analytical Workflow for this compound Purity Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. glpbio.com [glpbio.com]

- 6. wjbphs.com [wjbphs.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility and Stability of Sorafenib-d4 in Organic Solvents

Disclaimer: This document synthesizes information available for Sorafenib and its salts. This compound is a deuterated analog of Sorafenib, and while its physicochemical properties are expected to be nearly identical to the non-deuterated form, specific experimental data for this compound is not widely available. The data herein should, therefore, be considered a strong proxy for the behavior of this compound.

Introduction

Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2][3] It functions by targeting several kinases involved in tumor progression and angiogenesis, such as Raf-1, B-RAF, VEGFR2, and PDGFRβ.[4] this compound, a deuterated version of Sorafenib, is most commonly utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Sorafenib quantification in biological matrices.

Understanding the solubility and stability of this compound in organic solvents is critical for the preparation of accurate stock solutions, calibration standards, and quality controls. This guide provides a comprehensive overview of its solubility profile, stability characteristics, and relevant experimental protocols.

Core Signaling Pathway of Sorafenib

Sorafenib exerts its therapeutic effect by inhibiting multiple protein kinases within key signaling cascades that control cell proliferation and angiogenesis. The diagram below illustrates its primary targets.

Caption: Sorafenib's mechanism of action.

Solubility Profile

Sorafenib is a lipophilic molecule with poor water solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug (high permeability, low solubility).[5][6] Its solubility is significantly higher in polar aprotic organic solvents. The tosylate salt form generally exhibits different solubility characteristics compared to the free base.

Quantitative Solubility Data

The following table summarizes the reported solubility of Sorafenib and its tosylate salt in various solvents.

| Compound Form | Solvent | Concentration | Remarks | Source |

| Sorafenib (Free Base) | DMSO | ~20 mg/mL | - | [7] |

| Sorafenib (Free Base) | Dimethylformamide (DMF) | ~20 mg/mL | - | [7] |

| Sorafenib Tosylate | DMSO | 200 mg/mL | - | [4] |

| Sorafenib (Free Base) | Methanol/Dichloromethane (1:3 v/v) | High Solubility | Preferred solvent mix for spray drying preparations. | [8] |

| Sorafenib Tosylate | Ethanol | Poorly Soluble | - | [4] |

| Sorafenib Tosylate | Water | Insoluble / Poorly Soluble | Max solubility ~10-20 µM. | [4][5] |

| Sorafenib (Free Base) | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | For preparing aqueous working solutions. | [7] |

| Sorafenib (Free Base) | Acetonitrile/Water (90/10 v/v) | Soluble | Used for extraction from tablet formulations. | [9] |

Stability Profile

The stability of this compound is crucial for maintaining the integrity of stock solutions and ensuring reproducible experimental results.

Solid-State Stability

When supplied as a crystalline solid, Sorafenib is stable for at least four years when stored at -20°C.[7]

Solution Stability

-

Organic Stock Solutions: Stock solutions of Sorafenib in pure DMSO, when stored in aliquots at -80°C, are generally stable.[10] For maximum stability, the solvent should be purged with an inert gas like nitrogen or argon before dissolving the compound to minimize oxidative degradation.[7]

-

Aqueous Working Solutions: Sorafenib is sparingly soluble and less stable in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[7] The compound may precipitate out of diluted aqueous solutions after a few hours.[10]

Forced Degradation

Sorafenib is known to be susceptible to degradation under various stress conditions, which is a key consideration for stability-indicating analytical methods.[2]

-

Acidic and Basic Conditions: Degradation occurs under both acidic and basic hydrolysis.

-

Oxidative Conditions: The molecule is susceptible to oxidative stress.

-

Thermal and Photolytic Stress: Degradation can be induced by exposure to heat and light.[2]

Experimental Protocols & Workflows

Protocol: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.

Caption: Workflow for stock solution preparation.

Methodology:

-

Weighing: Accurately weigh the required amount of this compound crystalline solid in a suitable vial.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 20 mg/mL).

-

Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in cryovials to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.[10]

Protocol: Preparation of Aqueous Working Solutions for In Vitro Assays

Methodology:

-

Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution.

-

Dilution: Dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture media). For maximum solubility, Sorafenib should first be dissolved in DMSO before being diluted with the aqueous buffer.[7]

-

Mixing: Mix thoroughly by vortexing. Note that a 1:2 ratio of DMSO to PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL.[7]

-

Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store for more than one day, as precipitation and degradation can occur.[7][10]

General Workflow for Stability Assessment

The following diagram outlines a typical workflow for a forced degradation study to assess the stability of this compound.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent.

-

Stress Application: Expose the solutions to a range of stress conditions, such as strong acid (e.g., 0.1N HCl), strong base (e.g., 0.1N NaOH), oxidizing agent (e.g., 3% H₂O₂), heat, and UV light.[2]

-

Time-Point Analysis: At specified time intervals, take aliquots from each condition.

-

Quantification: Analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC or UPLC, to separate the parent compound from any degradants.[2][11]

-

Data Evaluation: Calculate the percentage of degradation and identify the degradation products, often using mass spectrometry.[2]

Conclusion

This compound, like its non-deuterated counterpart, exhibits high solubility in polar aprotic solvents like DMSO and is sparingly soluble in aqueous media. For experimental use, high-concentration stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at low temperatures (-20°C to -80°C) to ensure long-term stability. Aqueous working solutions should be prepared fresh and used promptly to avoid precipitation and degradation. A thorough understanding of these properties is fundamental for researchers and scientists to ensure the generation of reliable and reproducible data in preclinical and analytical studies.

References

- 1. wjbphs.com [wjbphs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Formulation Methods and Physical Characterization of Injectable Sodium Selenite Nanoparticles for the Delivery of Sorafenib tosylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]

- 9. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]

- 11. Bot Verification [rasayanjournal.co.in]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Sorafenib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Sorafenib-d4, a deuterated internal standard crucial for the accurate quantification of the multi-kinase inhibitor Sorafenib in biological matrices. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Core Concepts: Fragmentation Analysis of this compound

Sorafenib is a bi-aryl urea containing a pyridine ring, a phenylurea moiety, and a substituted phenyl ring. Its deuterated analog, this compound, incorporates four deuterium atoms in the N-methyl-picolinamide moiety, a common site for isotopic labeling to ensure minimal chromatographic shift and similar ionization efficiency to the parent compound. Understanding its fragmentation is essential for developing robust bioanalytical methods.

Under electrospray ionization (ESI) in positive mode, this compound readily forms a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) yields characteristic product ions. The primary fragmentation events involve cleavages around the central urea linkage and within the picolinamide side chain.

Quantitative Fragmentation Data

The mass spectrometric analysis of this compound reveals a distinct fragmentation pattern. The key quantitative data, including the precursor ion and major product ions, are summarized in the table below. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantification.

| Ion Description | Proposed Structure | m/z (Da) | Relative Abundance |

| Precursor Ion [M+H]⁺ | Intact protonated this compound | 469.1 | 100% |

| Product Ion 1 | [C₁₀H₇ClF₃N₂O]⁺ | 275.0 | Major |

| Product Ion 2 | [C₈H₄D₄N₂O]⁺ | 153.1 | Minor |

| Product Ion 3 | [C₇H₄D₄NO]⁺ | 126.1 | Minor |

Note: Relative abundance can vary depending on the collision energy and the mass spectrometer used.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Sorafenib-d3).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sorafenib: m/z 465.1 → 252.0

-

This compound: m/z 469.1 → 275.0 (quantifier), 469.1 → 153.1 (qualifier)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

-

Collision Energy: Optimized for each transition, typically in the range of 20-40 eV.

Visualizations

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Caption: Proposed fragmentation pathway of this compound.

Sorafenib Signaling Pathway Inhibition

Sorafenib functions by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. The diagram below provides a simplified overview of its mechanism of action.[1][2][3]

References

A Technical Guide to the Isotopic Enrichment and Purity of Sorafenib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and purity of Sorafenib-d4, a deuterated analog of the multi-kinase inhibitor Sorafenib. The incorporation of deuterium can offer significant advantages in drug development, primarily by altering the metabolic profile of the parent compound, potentially leading to improved pharmacokinetic properties. This document outlines the key quality attributes of this compound, detailed methodologies for its analysis, and relevant biological pathways for context.

Quantitative Data Summary

The quality of this compound is defined by its chemical purity and its isotopic enrichment. The following tables summarize typical specifications for this stable isotope-labeled compound.

Table 1: Chemical and Isotopic Purity of this compound

| Parameter | Specification |

| Chemical Purity | >95% (by HPLC)[1][2][3] |

| Isotopic Purity | 95% atom D[1] |

| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃[1][2][4] |

| Molecular Weight | 468.85 g/mol [1][2][4] |

Table 2: Illustrative Isotopic Distribution Profile of this compound

This table presents a hypothetical, yet representative, isotopic distribution for a batch of this compound as would be determined by mass spectrometry. The primary species is the desired d4-labeled compound, with trace amounts of lesser-deuterated and non-deuterated species.

| Isotopic Species | Designation | Relative Abundance (%) |

| This compound | d4 | >98.0 |

| Sorafenib-d3 | d3 | <1.5 |

| Sorafenib-d2 | d2 | <0.4 |

| Sorafenib-d1 | d1 | <0.1 |

| Sorafenib (unlabeled) | d0 | <0.05 |

Experimental Protocols

Accurate determination of chemical purity and isotopic enrichment is critical for the use of this compound in research and development, particularly in pharmacokinetic studies where it serves as an internal standard.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of this compound, based on established methods for Sorafenib analysis[5][6][7][8].

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used[6].

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or an ammonium acetate buffer)[7][9]. A common mobile phase composition is a mixture of acetonitrile and water (v/v)[5][6].

-

Detection: UV detection at a wavelength of approximately 265 nm[5][7].

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This is then diluted to an appropriate concentration with the mobile phase.

-

Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area of the main this compound peak as a percentage of the total area of all observed peaks.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds[10][11].

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HR-MS), such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Sample Introduction: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer via the LC system to ensure the analysis of a pure sample.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass-to-charge ratio (m/z) of the protonated molecular ions ([M+H]⁺). For this compound, the expected m/z for the [M+H]⁺ ion is approximately 469.1.

-

Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the unlabeled (d0), and the deuterated (d1, d2, d3, d4) species. The peak area for each species is integrated, and the percentage of each is calculated relative to the sum of all species. This provides a quantitative measure of the isotopic enrichment.

Structural Confirmation and Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the specific location of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The sites of deuteration will show a significant reduction or complete absence of the corresponding proton signals. Integration of the remaining proton signals can provide a semi-quantitative measure of deuterium incorporation.

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms[12][13].

-

¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the structure. Carbons attached to deuterium atoms will exhibit a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the corresponding carbon in the unlabeled compound.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Signaling Pathways and Experimental Workflow

Sorafenib's Mechanism of Action

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis[14][15][16]. Its primary targets include the RAF/MEK/ERK signaling cascade and various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[2][3][17].

Caption: Sorafenib inhibits VEGFR/PDGFR and the RAF/MEK/ERK pathway.

Experimental Workflow for Purity and Enrichment Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Caption: Workflow for this compound analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib suppresses the activation of type I interferon pathway induced by RLR-MAVS and cGAS-STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. researchgate.net [researchgate.net]

- 9. wjbphs.com [wjbphs.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Sorafenib - Wikipedia [en.wikipedia.org]

- 17. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Isotopic Difference: A Technical Guide to Sorafenib-d4 versus Sorafenib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Sorafenib and its deuterated analogue, Sorafenib-d4, with a focus on the variance in their molecular weights. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols for molecular weight determination, and the biological context of Sorafenib's mechanism of action.

Quantitative Data Summary

The primary distinction between Sorafenib and this compound lies in their molecular weights, a direct consequence of isotopic substitution. In this compound, four hydrogen atoms on the phenoxy ring are replaced by deuterium atoms. This substitution provides a stable isotopic label, invaluable for various research applications, particularly in pharmacokinetic and metabolic studies where it allows for the differentiation of the administered drug from its endogenous or metabolic counterparts.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82[1][2][3] | 464.0815 |

| This compound | C₂₁H₁₂D₄ClF₃N₄O₃ | 468.85[4][5][6] | 468.1066[7] |

Note: The molecular weight difference of approximately 4 g/mol corresponds to the mass difference between four deuterium atoms and four hydrogen atoms.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of small molecules like Sorafenib and this compound is routinely achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol based on established methodologies for the analysis of Sorafenib in biological matrices.

Objective: To determine the molecular weight of Sorafenib and this compound with high accuracy.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Materials:

-

Sorafenib and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate (for mobile phase modification)

-

Microcentrifuge tubes and appropriate vials for the autosampler

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of Sorafenib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare working solutions at a concentration of approximately 1 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of Sorafenib.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to ensure good peak shape and separation from any potential impurities. A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is effective for Sorafenib.

-

Scan Mode: Full scan mode over a mass-to-charge (m/z) range that includes the expected molecular ions of Sorafenib and this compound (e.g., m/z 100-1000).

-

Data Acquisition: Acquire data in high-resolution mode to enable accurate mass measurement.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve maximum signal intensity.

-

-

Data Analysis:

-

Extract the mass spectra corresponding to the chromatographic peaks of Sorafenib and this compound.

-

Determine the accurate mass of the protonated molecular ions ([M+H]⁺).

-

The molecular weight is calculated from the measured m/z value.

-

Signaling Pathways and Experimental Workflows

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. The diagrams below, generated using the DOT language, illustrate the primary pathways inhibited by Sorafenib and a general workflow for its analysis.

References

- 1. tecan.com [tecan.com]

- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

CAS number and chemical structure of Sorafenib-d4

An In-depth Technical Guide to Sorafenib-d4

Introduction

This compound is the deuterated analog of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.[][2][3] As a stable isotope-labeled compound, this compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Sorafenib in biological matrices.[4] Its use ensures high accuracy and precision in pharmacokinetic and metabolic studies by compensating for matrix effects and variations during sample processing. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methodologies, and its role in research, tailored for professionals in drug development and life sciences.

Chemical Identity and Properties

This compound is structurally identical to Sorafenib, except that four hydrogen atoms on the phenoxy ring have been replaced with deuterium atoms. This substitution results in a higher molecular weight while maintaining nearly identical chemical properties, making it an ideal internal standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1207560-07-3 | [][4][5] |

| Molecular Formula | C₂₁H₁₂D₄ClF₃N₄O₃ | [][5] |

| Molecular Weight | 468.85 g/mol | [][5][6] |

| IUPAC Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide | [][7] |

| Synonyms | 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-2,3,5,6-d4)-N-methylpicolinamide | [4][5] |

| Purity | ≥95% by HPLC | [] |

Chemical Structure

Role of Sorafenib and Mechanism of Action

Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[2][8] It targets the RAF/MEK/ERK signaling pathway within tumor cells and also inhibits cell surface tyrosine kinase receptors like VEGFR and PDGFR, which are crucial for angiogenesis.[8][9] This dual mechanism of action allows Sorafenib to directly impede tumor growth and cut off its blood supply.[9]

Below is a diagram illustrating the signaling pathways targeted by Sorafenib.

References

- 2. youtube.com [youtube.com]

- 3. wjbphs.com [wjbphs.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | CAS No- 1207560-07-3 | Simson Pharma Limited [simsonpharma.com]

- 6. Sorafenib | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | C21H16ClF3N4O3 | CID 44814842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of Sorafenib using Sorafenib-d4 as an Internal Standard

Introduction

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It functions by targeting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (RAF-1, wild-type B-Raf, and mutant B-Raf), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), and platelet-derived growth factor receptor β (PDGFR-β).[1][3][4] By inhibiting these pathways, Sorafenib effectively hinders tumor growth and the formation of new blood vessels that supply the tumor.[1][5]

Accurate quantification of Sorafenib in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as Sorafenib-d4, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

This document provides a detailed protocol for the quantitative analysis of Sorafenib in human plasma using this compound as an internal standard by LC-MS/MS.

Signaling Pathway of Sorafenib

Sorafenib exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary pathways targeted by Sorafenib.

Caption: Sorafenib inhibits VEGFR/PDGFR and RAF/MEK/ERK pathways.

Experimental Protocols

Materials and Reagents

-

Sorafenib reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions Preparation

-

Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sorafenib in a suitable solvent such as DMSO or methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent like methanol.

-

Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

Caption: Workflow for LC-MS/MS analysis of Sorafenib.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Gradient | Isocratic or gradient elution (e.g., 65% B)[6][7] |

| Flow Rate | 0.25 - 0.4 mL/min[6][8] |

| Column Temperature | Ambient or controlled (e.g., 40 °C)[9] |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 130 - 150 °C[8][10] |

| Desolvation Temperature | 350 °C[8][10] |

| Capillary Voltage | 3.0 - 3.8 kV[8][10] |

| Cone Voltage | ~50 V[8][10] |

| Collision Energy | Optimized for each transition (e.g., 27-35 eV)[10] |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sorafenib | 465.1 | 252.0[10] |

| This compound | ~469.1 (adjust based on specific isotope labeling) | ~256.0 (adjust based on specific isotope labeling) |

Note: The exact m/z values for this compound and its product ion will depend on the position of the deuterium labels. It is crucial to determine these values by infusing the this compound standard into the mass spectrometer. For example, some studies have used [2H3, 15N] Sorafenib with a transition of m/z 469.0 -> 259.0.[6]

Method Validation and Performance Characteristics

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide typical performance characteristics reported in the literature for similar methods.

Table 4: Linearity and Sensitivity

| Parameter | Typical Range |

| Calibration Curve Range | 5 - 2000 ng/mL[6] or 50 - 8000 ng/mL[11] |

| Correlation Coefficient (r²) | ≥ 0.995[12] |

| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL |

Table 5: Accuracy and Precision

| Parameter | Acceptance Criteria | Typical Values |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.2%[11] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.2%[11] |

| Intra-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 89.4% to 108.8%[11] |

| Inter-day Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 89.4% to 108.8%[11] |

Table 6: Recovery and Matrix Effect

| Parameter | Typical Values |

| Extraction Recovery | 80.5% to 95.3%[10] |

| Matrix Effect | Minimal and compensated by the internal standard |

Discussion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Sorafenib in human plasma. The simple protein precipitation method allows for high-throughput sample analysis. The use of a deuterated internal standard like this compound is critical to ensure high accuracy and precision by compensating for potential variabilities in sample preparation and instrument response.

The method's sensitivity and linear range are suitable for clinical applications, including therapeutic drug monitoring and pharmacokinetic studies. Researchers and drug development professionals can adapt this protocol to their specific laboratory instrumentation and requirements, ensuring proper validation is performed.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjbphs.com [wjbphs.com]

- 8. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats [mdpi.com]

- 10. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Note: Quantitative Analysis of Sorafenib in Human Plasma by LC-MS/MS using Sorafenib-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sorafenib in human plasma using a stable isotope-labeled internal standard, Sorafenib-d4. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of Sorafenib concentrations.

Introduction

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. Given the variability in drug exposure among patients, accurate and reliable quantification of Sorafenib in plasma is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for the determination of Sorafenib in human plasma using an LC-MS/MS method, which offers high selectivity and sensitivity. The use of this compound as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Sorafenib reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions

-

Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sorafenib reference standard in acetonitrile/water (90/10, v/v) to achieve a final concentration of 1 mg/mL.[1]

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a similar manner.

-

Working Solutions: Prepare serial dilutions of the Sorafenib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples at desired concentrations. A typical calibration curve might range from 5 to 2000 ng/mL.[1][2][3]

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.[1]

Sample Preparation Protocol (Protein Precipitation)

-

Thaw frozen human plasma samples, calibration standards, and QC samples at room temperature.

-

Vortex each sample for 30 seconds to ensure homogeneity.

-

Aliquot 50 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.[1][2]

-

Add 0.5 mL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube.[1][2]

-

Vortex the tubes vigorously for 30 seconds to precipitate plasma proteins.[1]

-

Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.

Workflow for Sorafenib Quantification

Caption: Workflow for the quantitative analysis of Sorafenib in human plasma.

LC-MS/MS Parameters

The following parameters provide a general guideline and may require optimization for different instrument setups.

| Parameter | Recommended Condition |

| HPLC System | |

| Column | C18 or RP8, e.g., Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm)[1][2][3] |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (65:35, v/v)[1][2][3] or Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (65:35, v/v)[4][5][6] |

| Flow Rate | 0.25 mL/min[1][2][3] |

| Column Temperature | Ambient or controlled (e.g., 40°C)[7] |

| Injection Volume | 20 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Sorafenib: m/z 464.9 → 252.0[2]; this compound: m/z 469.0 → 256.0 or 259.0 (exact transition may vary based on labeling)[2][8] |

| Capillary Voltage | 3 kV[8] |

| Source Temperature | 130°C[8] |

| Desolvation Temperature | 350°C[8] |

Data Analysis and Validation

The concentration of Sorafenib in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below based on published data.

| Validation Parameter | Typical Performance |

| Linearity Range | 5 - 2000 ng/mL or 7.3 - 7260 ng/mL[1][2][3][4] |

| Correlation Coefficient (r²) | ≥ 0.99[5] |

| Accuracy | Within ±15% of the nominal value (typically 85-115%)[1][2][3][4] |

| Precision (CV%) | Within-run and between-run precision < 15%[1][2][3][4][8] |

| Recovery | Consistent and reproducible across the concentration range (e.g., 80.5% to 95.3%)[8] |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[1][2][3] or 7.3 ng/mL[4] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Sorafenib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research setting.

References

- 1. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjbphs.com [wjbphs.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]

- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Sorafenib-d4 for Pharmacokinetic Studies of Sorafenib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It functions by targeting multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (RAF-1, wild-type B-RAF, and mutant B-RAF) and receptor tyrosine kinases such as VEGFRs and PDGFRs.[1][2][3] Given the high inter-individual variability in Sorafenib's pharmacokinetics, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing and minimizing toxicity.[4] The use of a stable isotope-labeled internal standard, such as Sorafenib-d4, is essential for accurate and precise quantification of Sorafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the use of this compound in pharmacokinetic studies of Sorafenib.

Principle

The quantification of Sorafenib in biological samples, typically plasma, is achieved by LC-MS/MS. A known concentration of this compound is added to the plasma sample as an internal standard prior to sample preparation. This compound is an ideal internal standard as it has the same physicochemical properties as Sorafenib, ensuring similar extraction recovery and ionization efficiency, but is distinguishable by its higher mass. During LC-MS/MS analysis, Sorafenib and this compound are separated from other plasma components by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) and then detected by a mass spectrometer. The concentration of Sorafenib in the sample is determined by comparing the peak area ratio of Sorafenib to this compound against a calibration curve prepared with known concentrations of Sorafenib and a constant concentration of this compound.

Signaling Pathway of Sorafenib

Caption: Sorafenib's dual mechanism of action.

Experimental Protocols

Materials and Reagents

-

Sorafenib analytical standard

-

This compound (or other deuterated variants like Sorafenib-d3 or [2H3, 15N] Sorafenib)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Stock and Working Solutions

-

Sorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Sorafenib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Sorafenib Working Solutions: Prepare a series of working solutions by serially diluting the Sorafenib stock solution with methanol or a methanol/water mixture to create calibration standards and quality control (QC) samples.

-

This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 20 ng/mL or 150 ng/mL).[5]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of blank plasma, calibration standard plasma, QC plasma, or study sample plasma into the appropriately labeled tubes.

-

Add the this compound IS working solution (e.g., 10-fold volume of the plasma, so 500 µL) to each tube.[5][6]

-

Vortex mix the samples for approximately 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow

Caption: Workflow for Sorafenib quantification.

Instrumental Analysis (LC-MS/MS)

The following are example parameters and can be optimized for the specific instrumentation used.

| Parameter | Example Value 1[5] | Example Value 2[3] |

| LC System | UPLC System | Waters Acquity UPLC |

| Column | C18 column | Waters SymmetryShield RP8 (2.1 mm x 50 mm, 3.5 µm) |

| Mobile Phase A | 2 mM Ammonium formate in water | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Gradient elution | Isocratic: 65% B |

| Flow Rate | 0.5 mL/min | 0.25 mL/min |

| Column Temperature | 40°C | Room temperature |

| Injection Volume | 2 µL | Not specified |

| MS System | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | ||

| Sorafenib | m/z 465.2 → 252.2 | m/z 464.9 → 252.0 |

| Sorafenib-d3 | m/z 468.1 → 255.2 | Not applicable |

| [2H3, 15N] Sorafenib | Not applicable | m/z 469.0 → 259.0 |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Typical Acceptance Criteria | Example Results |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Linear range of 20-3000 ng/mL[5] or 5-2000 ng/mL.[3] |

| Accuracy and Precision | Within ±15% (±20% at LLOQ) for both intra- and inter-day assays. | Intra- and inter-day coefficients of variation <3%.[2] Accuracy and precision values ranged from 92.86% to 99.88% and from 1.19% to 4.53%, respectively.[3] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | 20 ng/mL.[5] |

| Recovery | Consistent and reproducible across the concentration range. | Recoveries of Sorafenib from plasma were >99%.[2] |

| Matrix Effect | Minimal and consistent across different sources of the biological matrix. | No significant matrix effect observed. |

| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Sorafenib and its N-oxide metabolite are stable through 3 freeze-thaw cycles and for at least 85 days at -70°C. |

Data Presentation

The pharmacokinetic parameters of Sorafenib can be calculated using non-compartmental analysis of the plasma concentration-time data.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | Elimination half-life. |

| CL/F | Apparent total body clearance. |

| Vd/F | Apparent volume of distribution. |

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantitative analysis of Sorafenib in pharmacokinetic studies. The detailed protocol and validation parameters presented in this application note serve as a comprehensive guide for researchers in the field of drug development and therapeutic drug monitoring. The accurate determination of Sorafenib concentrations is critical for understanding its pharmacokinetic profile, which can aid in optimizing treatment regimens and improving patient outcomes.

References

- 1. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. wjbphs.com [wjbphs.com]

Application Notes and Protocols for Therapeutic Drug Monitoring of Sorafenib using a Deuterated Standard

Introduction

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[1][3][4] Specifically, Sorafenib targets the RAF/MEK/ERK signaling pathway within tumor cells and inhibits receptor tyrosine kinases such as VEGFR and PDGFR in the tumor vasculature.[1][5] Given the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a valuable tool to optimize dosing, maximize efficacy, and minimize toxicity.[6][7]

This document provides a detailed protocol for the quantitative determination of Sorafenib in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard, which is considered the gold standard for TDM due to its high sensitivity and specificity.[8][9]

Mechanism of Action of Sorafenib

Sorafenib exerts its anti-cancer effects through a dual mechanism of action. It inhibits intracellular serine/threonine kinases (C-Raf, B-Raf) in the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation.[1][3] Simultaneously, it targets cell surface receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), thereby inhibiting tumor angiogenesis and blood supply.[1][3][5]

Figure 1: Sorafenib's dual mechanism of action.

Experimental Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of Sorafenib in human plasma.

Materials and Reagents

-

Analytes: Sorafenib (Reference Standard), Sorafenib-d3 or [²H₃, ¹⁵N] Sorafenib (Internal Standard, IS).

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid.

-

Chemicals: Ammonium Acetate.

-

Plasma: Drug-free human plasma.

-

Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Instrumentation

-

LC System: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 or RP8 column (e.g., Waters X-Terra™ C18, 150 mm × 2.1 mm, 3.5 µm or Waters SymmetryShield RP8, 2.1 mm × 50 mm, 3.5 µm).[8][10][11]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Sorafenib and the deuterated IS in an appropriate solvent (e.g., 90:10 acetonitrile/water) to prepare individual 1 mg/mL stock solutions.[11] Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Sorafenib stock solution with a suitable solvent (e.g., acetonitrile/water) to create working solutions for calibration curve standards and quality control (QC) samples.

-

-

Internal Standard Working Solution (50 ng/mL):

-

Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.[11] This solution will be used for protein precipitation.

-

Sample Preparation (Protein Precipitation)

This method utilizes a simple and rapid protein precipitation technique.[8][10][11]

-

Label polypropylene microcentrifuge tubes for blank, calibration standards, QCs, and unknown patient samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.[11] For calibration standards, use 45 µL of blank plasma and spike with 5 µL of the corresponding working standard solution.[11]

-

Add 0.5 mL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.[11]

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.[11]

-